Alkene Leucine Carfilzomib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

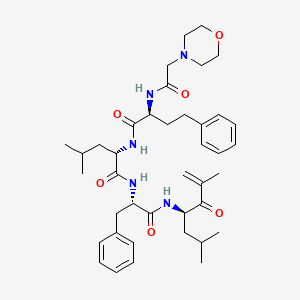

Alkene Leucine Carfilzomib is a synthetic compound known for its potent proteasome inhibitory activity. It is primarily used in the treatment of relapsed and refractory multiple myeloma, a type of cancer that affects plasma cells in the bone marrow . Carfilzomib is a second-generation proteasome inhibitor that binds irreversibly to the proteasome, thereby inhibiting its function and leading to the accumulation of proteins within the cell, which ultimately induces apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Alkene Leucine Carfilzomib involves several key steps, starting with the preparation of epoxyketone intermediates. One efficient method involves the condensation of N-Boc-protected leucine with N, O-dimethylhydroxylamine hydrochloride to form a Weinreb amide . This intermediate is then treated with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone . Subsequent reduction with sodium borohydride and cerium chloride produces allylic alcohols, which are then epoxidized using 3-chloroperoxybenzoic acid or potassium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of environmentally friendly and low-cost methods, such as the stereoselective preparation of epoxyketone intermediates, is emphasized to ensure efficient large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Alkene Leucine Carfilzomib undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxyketone structure makes it particularly reactive in these types of reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid and potassium permanganate.

Reduction: Sodium borohydride and cerium chloride are frequently used for reduction reactions.

Substitution: Various nucleophiles can be used to substitute functional groups within the molecule.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development .

Aplicaciones Científicas De Investigación

Alkene Leucine Carfilzomib has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying proteasome inhibition and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes, including protein degradation and apoptosis.

Medicine: Primarily used in the treatment of multiple myeloma and other cancers.

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

Alkene Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome . This binding inhibits the proteasome’s function, leading to the accumulation of proteins within the cell. The accumulation of proteins triggers cell cycle arrest and apoptosis through the stabilization of p53, activation of C-Jun NH2-terminal kinase, and deactivation of nuclear factor kappa-B .

Comparación Con Compuestos Similares

Similar Compounds

Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.

Ixazomib: A third-generation proteasome inhibitor with similar applications.

Uniqueness

Alkene Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, which results in a more prolonged and potent inhibitory effect compared to reversible inhibitors like bortezomib . Additionally, it has a lower incidence of peripheral neuropathy, making it a safer option for patients .

Propiedades

Fórmula molecular |

C40H57N5O6 |

|---|---|

Peso molecular |

703.9 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H57N5O6/c1-27(2)23-33(37(47)29(5)6)42-40(50)35(25-31-15-11-8-12-16-31)44-39(49)34(24-28(3)4)43-38(48)32(18-17-30-13-9-7-10-14-30)41-36(46)26-45-19-21-51-22-20-45/h7-16,27-28,32-35H,5,17-26H2,1-4,6H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t32-,33+,34-,35-/m0/s1 |

Clave InChI |

CSADYEVGOVYMHC-SNSGHMKVSA-N |

SMILES isomérico |

CC(C)C[C@H](C(=O)C(=C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

SMILES canónico |

CC(C)CC(C(=O)C(=C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.